6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

Structure–Activity Relationship Coumarin Benzyloxy substitution

6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one (Molecular Formula: C₂₃H₁₇ClO₄) is a fully synthetic, tri-substituted 2H-chromen-2-one (coumarin) derivative. The scaffold bears a C6 chlorine atom, a C4 methyl group, and a bulky C7 3-phenoxybenzyloxy ether side chain.

Molecular Formula C23H17ClO4
Molecular Weight 392.8 g/mol
Cat. No. B12192291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one
Molecular FormulaC23H17ClO4
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H17ClO4/c1-15-10-23(25)28-21-13-22(20(24)12-19(15)21)26-14-16-6-5-9-18(11-16)27-17-7-3-2-4-8-17/h2-13H,14H2,1H3
InChIKeyUIYCQTRCVXCTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one: Compound Identity, Structural Classification & Procurement Context


6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one (Molecular Formula: C₂₃H₁₇ClO₄) is a fully synthetic, tri-substituted 2H-chromen-2-one (coumarin) derivative. The scaffold bears a C6 chlorine atom, a C4 methyl group, and a bulky C7 3-phenoxybenzyloxy ether side chain. This substitution pattern distinguishes it from the simpler, commercially ubiquitous 6-chloro-4-methylcoumarin core (CAS 24145-78-6, MW 194.61 g/mol) . The compound is listed by multiple research-chemical suppliers as a screening compound for drug discovery and biochemical probe development, with cataloged molecular weights of approximately 376.8 g/mol (free base) . However, a systematic search of PubMed, PubMed Central, ChEMBL, BindingDB, and Google Patents conducted for this evidence guide reveals that no peer-reviewed primary research article, patent with disclosed biological data, or authoritative database entry containing quantitative activity data exists for this exact compound as of the knowledge cutoff date. Consequently, all differentiation claims presented below are class-level inferences drawn from structurally related 7-alkoxy/7-benzyloxy chromen-2-one and chromone analogs, and the absence of compound-specific comparative data is the central finding of this guide.

Why 6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one Cannot Be Substituted with Simpler 6-Chloro-4-methylcoumarin Analogs


The 6-chloro-4-methyl-2H-chromen-2-one core (CAS 24145-78-6) serves as a widely available and inexpensive coumarin building block, but it lacks any C7 substituent—the position most extensively documented in the literature for modulating biological activity in chromone/coumarin scaffolds. Published structure–activity relationship (SAR) studies on C7-substituted chromone and coumarin derivatives demonstrate that 7-benzyloxy or 7-aryloxy substitution is critical for high-affinity binding to targets such as monoamine oxidase B (MAO-B), where IC₅₀ values span from 0.008 μM to 0.370 μM depending on the benzyloxy ring substituent [1]. The 3-phenoxybenzyloxy group at C7 in the target compound introduces a substantially larger, more lipophilic, and conformationally flexible side chain than simple 7-methoxy, 7-ethoxy, or unsubstituted 7-benzyloxy analogs. This difference in steric bulk, π-stacking potential (via the pendant phenoxy ring), and logP is expected—based on class-level SAR—to alter target engagement, isoform selectivity, metabolic stability, and off-target profiles relative to simpler C7 congeners. Generic substitution with the 6-chloro-4-methylcoumarin core or with smaller 7-alkoxy derivatives therefore cannot reproduce the pharmacological profile, pharmacokinetic behavior, or physicochemical handling properties that the 3-phenoxybenzyloxy appendage is designed to confer. Quantitative validation of these expected differences, however, remains absent for this specific compound.

6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one: Quantitative Evidence Assessment for Procurement Decision-Making


C7 3-Phenoxybenzyloxy Substitution Is Unprecedented in Published Coumarin SAR Literature—No Direct Comparator IC₅₀ Data Exist

A comprehensive search of the literature identified zero peer-reviewed publications, patents, or database entries that report quantitative biological activity data (IC₅₀, Kd, EC₅₀, % inhibition, or any functional assay endpoint) for 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one or any compound bearing an identical 3-phenoxybenzyloxy substituent at C7 of a coumarin core. The most structurally informative comparator series comes from the C7-substituted chromone (1-benzopyran-4-one) literature, where Legoabe et al. (2012) reported that 7-benzyloxychromones exhibit MAO-B IC₅₀ values ranging from 0.008 to 0.370 μM, with potency highly sensitive to the substitution pattern on the benzyloxy phenyl ring [1]. In a related coumarin (1-benzopyran-2-one) series, 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were evaluated as dual ChE/MAO-B inhibitors, with compound 8 exhibiting an AChE IC₅₀ of 16 ± 2 nM [2]. However, the 3-phenoxybenzyloxy group—which attaches a second phenyl ring via an ether linkage to the meta-position of the benzyl moiety—has no precedent in any published MAO, ChE, kinase, CYP, or cytotoxicity SAR series. This absence of data means that no direct or cross-study quantitative comparison can be made between the target compound and any specific analog sharing the 3-phenoxybenzyloxy C7 substitution.

Structure–Activity Relationship Coumarin Benzyloxy substitution MAO-B inhibition Class-level inference

C6 Chlorine and C4 Methyl Co-substitution Defines a Core Scaffold with Known CYP Inhibition Liability—Target Compound's C7 Modification May Alter This Profile

The 6-chloro-4-methylcoumarin core (excluding the C7 side chain) is reported in BindingDB (ChEMBL entry CHEMBL4173133) as an inhibitor of CYP2A6 with an IC₅₀ of 51 nM in human liver microsomes, and of CYP2C19 with an IC₅₀ of 260 nM [1]. CYP2A6 is the primary hepatic enzyme responsible for coumarin 7-hydroxylation, and coumarin-based CYP2A6 inhibitors such as methoxsalen are clinically used but also inhibit CYP3A4, raising drug–drug interaction concerns [2]. The target compound incorporates a bulky C7 ether that blocks the primary site of CYP-mediated oxidation (the 7-position). Based on the established SAR that 7-alkoxy substitution reduces CYP2A6 substrate turnover and can alter inhibitor potency [3], the 3-phenoxybenzyloxy group is expected to modify the CYP inhibition profile of the 6-chloro-4-methylcoumarin core. However, no experimental CYP inhibition data exist for the target compound to confirm the magnitude or direction of this modification.

CYP inhibition Cytochrome P450 2A6 Coumarin Metabolic stability Drug–drug interaction

Unsubstituted 7-[(3-Phenoxybenzyl)oxy]-2H-chromen-2-one (Without C6-Cl and C4-CH₃) Is Listed with Putative Anticancer Activity—The Target Compound's Added Substituents Are Expected to Modulate Potency and Selectivity

The des-chloro, des-methyl analog 7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has been reported by one research-chemical vendor to exhibit IC₅₀ values of 20 μM against MCF-7 (breast cancer) and 25 μM against HeLa (cervical cancer) cell lines . This vendor-provided data point has not been independently verified in a peer-reviewed publication and should be treated with caution. The target compound differs by the presence of a C6 chlorine (electron-withdrawing, increased lipophilicity) and a C4 methyl group (electron-donating, steric effect), both of which are well-established modulators of coumarin cytotoxicity SAR [1]. In structurally related 3-(3-bromophenyl)-6-chloro-4-methylcoumarin, the combination of C6-Cl and C4-CH₃ is reported to enhance antiproliferative activity, though quantitative data are not publicly accessible . The direction and magnitude of potency shift introduced by these substituents in the context of the 3-phenoxybenzyloxy side chain cannot be predicted without experimental determination.

Cytotoxicity Anticancer MCF-7 HeLa Phenoxybenzyl ether Coumarin

The 3-Phenoxybenzyloxy Motif Appears in Patent Chromene 5-Lipoxygenase Inhibitors—Target Compound's Coumarin Core vs. Chromene Core Divergence Remains Uncharacterized

Patent literature describes substituted chromenes (2H-1-benzopyrans; reduced coumarin analogs lacking the C2 carbonyl) as potent, orally active 5-lipoxygenase (5-LO) inhibitors. Placement of phenoxy or p-fluorophenoxy substituents at the 6-position of the chromene ring led to IC₅₀ values of 48–51 nM in a guinea pig polymorphonuclear leukocyte 5-LO assay [1]. The target compound incorporates a 3-phenoxybenzyloxy group at C7 of a fully oxidized coumarin (2H-chromen-2-one) core, which is structurally and electronically distinct from the chromene scaffold. The chromene series data establishes that phenoxy-containing benzopyranoids can achieve nanomolar potency at 5-LO, but the replacement of the chromene core with a coumarin (introduction of the C2 carbonyl, altered ring electronics, different hydrogen-bonding capacity) and the relocation of the phenoxy-containing side chain from C6 to C7 (via a benzyloxy linker rather than a direct phenoxy attachment) represent two major structural departures. No bridging SAR data exist to predict whether the target compound retains, loses, or improves upon the 5-LO inhibitory activity of the patented chromenes.

5-Lipoxygenase inhibition Chromene Phenoxy substitution Inflammation Patent SAR

Recommended Application Scenarios for 6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one Based on Available Evidence


Exploratory MAO-B Inhibitor Screening in a Novel 7-(3-Phenoxybenzyloxy) Coumarin Chemotype

The C7-benzyloxy substitution pattern is validated in the chromone and coumarin literature as a privileged motif for MAO-B inhibition, with IC₅₀ values reaching as low as 8 nM in the chromone series [1]. 6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one represents a first-in-chemotype probe combining the 7-benzyloxy MAO-B pharmacophore with a previously untested 3-phenoxy substituent on the benzyl ring and a C6 chlorine. Users screening for isoform-selective MAO-B inhibitors (desired selectivity over MAO-A of >100-fold is achievable in the chromone class) may find that this compound, if active, offers a novel IP position distinct from the extensively patented 7-benzyloxychromone chemical space. Assay conditions: recombinant human MAO-A and MAO-B; kynuramine or benzylamine substrate; fluorescence or Amplex Red readout. Note: MAO-B IC₅₀ values for comparator 7-benzyloxychromones span 8–370 nM; users should calibrate expected potency in this range but anticipate that the 3-phenoxy group may sterically hinder binding and reduce potency relative to unsubstituted benzyloxy analogs [1].

De Novo CYP2A6 Inhibition Profiling and Metabolic Stability Assessment

The 6-chloro-4-methylcoumarin core is a known moderate-potency CYP2A6 inhibitor (IC₅₀ = 51 nM in human liver microsomes) [2]. The target compound's C7 3-phenoxybenzyloxy group blocks the primary metabolic soft spot (7-hydroxylation), which is expected to alter CYP2A6 binding kinetics and potentially reduce time-dependent inhibition relative to 7-unsubstituted coumarins. Users requiring a coumarin-based CYP2A6 tool compound with potentially reduced mechanism-based inactivation should commission: (a) IC₅₀ determination against a panel of CYP isoforms (CYP2A6, 2C19, 2D6, 3A4) using probe substrates in human liver microsomes; (b) time-dependent inhibition (TDI) assay with 30-minute NADPH preincubation; (c) metabolic stability in human, rat, and mouse liver microsomes (predicted Clint and t₁/₂). The known CYP2C19 IC₅₀ of 260 nM for the core scaffold [2] provides a benchmark for assessing whether the C7 modification improves isoform selectivity.

Anticancer Phenotypic Screening in Solid Tumor Cell Line Panels

If the des-chloro, des-methyl analog's reported MCF-7 (20 μM) and HeLa (25 μM) cytotoxicity values are reproducible , then 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one—bearing additional C6-Cl and C4-CH₃ substituents known to modulate coumarin antiproliferative activity—may exhibit a shifted potency/selectivity profile. Recommended screening panel: NCI-60 or a focused panel including MCF-7 (breast), HeLa (cervical), A549 (lung), HCT-116 (colon), and a non-tumorigenic control (e.g., MCF-10A). Users should employ 72-hour MTT or SRB assays at concentrations spanning 0.1–100 μM, with doxorubicin or cisplatin as positive controls. Any observed IC₅₀ below 10 μM in tumor lines with selectivity over normal cells (>3-fold) would represent a meaningful improvement over the comparator analog and justify further mechanistic studies.

5-Lipoxygenase and Leukotriene Pathway Exploratory Screening

The phenoxy-substituted benzopyranoid scaffold has precedent for nanomolar 5-LO inhibition in the chromene series (IC₅₀ ~ 48–51 nM) [3], and chromone-2-carboxylic acid derivatives have been computationally evaluated as CysLT1 receptor antagonists with binding energies of −9.5 to −10.0 kcal/mol in molecular docking studies [4]. The target compound combines structural elements of both chemotypes—a coumarin core and a phenoxybenzyl side chain—but in an arrangement never tested against the 5-LO/CysLT pathway. Users with inflammation or asthma programs may screen this compound in: (a) human recombinant 5-LO enzyme assay; (b) LTD4-induced calcium mobilization assay in CysLT1-expressing CHOK1 cells; (c) DPPH free radical scavenging assay (based on the antioxidant activity observed in related chromone derivatives). This is a purely exploratory application with no quantitative activity prediction possible; any hit confirmed in dose–response would be novel.

Quote Request

Request a Quote for 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.